Methyl 2,3-Dihydrobenzisothiazole-6-carboxylate 1,1-Dioxide
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Overview
Description
Methyl 2,3-Dihydrobenzisothiazole-6-carboxylate 1,1-Dioxide: is a chemical compound belonging to the class of benzisothiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound features a benzene ring fused to an isothiazole ring, with a carboxylate group and two oxygen atoms at the 1,1-positions.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol derivatives, under acidic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzene ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), strong bases (e.g., NaOH)
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives or other substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-Dioxide: Similar structure but with a chlorine atom and a hydroxyl group.
Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate: Contains a benzyl group and a dioxane ring.
Uniqueness: Methyl 2,3-Dihydrobenzisothiazole-6-carboxylate 1,1-Dioxide is unique due to its specific arrangement of functional groups and its resulting biological activities. This makes it distinct from other benzisothiazole derivatives and allows for its specialized applications.
Properties
Molecular Formula |
C9H9NO4S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
methyl 1,1-dioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-2-3-7-5-10-15(12,13)8(7)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
BDIWCYJZOZIKIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CNS2(=O)=O)C=C1 |
Origin of Product |
United States |
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